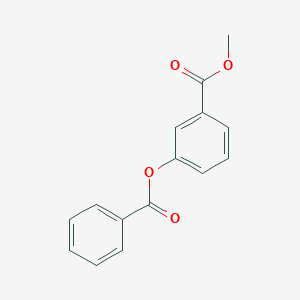

Methyl 3-(benzoyloxy)benzoate

CAS No.:

Cat. No.: VC1508436

Molecular Formula: C15H12O4

Molecular Weight: 256.25g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12O4 |

|---|---|

| Molecular Weight | 256.25g/mol |

| IUPAC Name | methyl 3-benzoyloxybenzoate |

| Standard InChI | InChI=1S/C15H12O4/c1-18-14(16)12-8-5-9-13(10-12)19-15(17)11-6-3-2-4-7-11/h2-10H,1H3 |

| Standard InChI Key | KVRXWEPDKFBLAF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Classification

Methyl 3-(benzoyloxy)benzoate is characterized by a benzoate backbone with a methyl ester group at one end and a benzoyloxy group at the meta position (position 3) of the benzene ring. The compound features three key functional groups: a benzoyloxy substituent, a methyl ester moiety, and the aromatic ring system.

Structural Comparison with Similar Compounds

Methyl 3-(benzoyloxy)benzoate is structurally related to but distinct from other substituted benzoate esters that appear in the literature. Table 1 presents a comparison of its structure with similar compounds to highlight the specific differences.

Table 1: Structural Comparison of Methyl 3-(benzoyloxy)benzoate with Related Compounds

The benzoyloxy group (C₆H₅CO-O-) in Methyl 3-(benzoyloxy)benzoate differs from the benzyloxy group (C₆H₅CH₂-O-) found in Methyl 3-(benzyloxy)benzoate by containing a carbonyl linkage, affecting its electronic properties and reactivity.

Physical and Chemical Properties

Based on structural analysis and comparison with similar benzoate compounds, Methyl 3-(benzoyloxy)benzoate exhibits distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems.

Physical Properties

Methyl 3-(benzoyloxy)benzoate is expected to be a white crystalline solid at room temperature, similar to other aromatic benzoate compounds with comparable molecular weight. While specific data for this exact compound is limited in the available literature, extrapolation from similar compounds provides reasonable estimates of its physical characteristics.

Table 2: Estimated Physical Properties of Methyl 3-(benzoyloxy)benzoate

Chemical Properties

The chemical behavior of Methyl 3-(benzoyloxy)benzoate is influenced by its three key functional groups:

-

The methyl ester group (-COOCH₃) can undergo hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

-

The benzoyloxy group at the meta position is susceptible to nucleophilic attack, particularly at the carbonyl carbon.

-

The aromatic rings can participate in electrophilic aromatic substitution reactions, though with decreased reactivity due to the electron-withdrawing nature of the ester and benzoyloxy groups.

Synthesis Methods

Several synthetic approaches can be employed to prepare Methyl 3-(benzoyloxy)benzoate, drawing from established methods for similar compounds. The most direct routes involve esterification reactions of appropriately substituted benzoic acids or modification of pre-existing benzoate scaffolds.

Esterification of 3-hydroxybenzoic acid

A two-step synthesis approach likely begins with the methylation of 3-hydroxybenzoic acid followed by benzoylation of the hydroxyl group:

Step 1: Methylation of 3-hydroxybenzoic acid to form methyl 3-hydroxybenzoate.

Step 2: Benzoylation of the hydroxyl group using benzoyl chloride to yield methyl 3-(benzoyloxy)benzoate.

Based on similar synthetic procedures described in the literature, the protocol might proceed as follows:

-

3-Hydroxybenzoic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The reaction mixture is refluxed overnight to form methyl 3-hydroxybenzoate .

-

The resulting methyl 3-hydroxybenzoate is then dissolved in a suitable solvent (like pyridine or dichloromethane with triethylamine), and benzoyl chloride is added dropwise. The reaction mixture is stirred at room temperature until completion .

Alternative Synthetic Approaches

Another potential synthetic route involves the direct esterification of 3-(benzoyloxy)benzoic acid with methanol:

-

3-Hydroxybenzoic acid is first benzoylated using benzoyl chloride to give 3-(benzoyloxy)benzoic acid.

-

The resulting acid is then esterified with methanol using a catalytic amount of sulfuric acid or other acid catalyst to yield methyl 3-(benzoyloxy)benzoate .

The reported yield for similar reactions typically ranges from 70-90%, with purification commonly achieved through recrystallization from suitable solvents such as ethanol or through column chromatography .

Spectroscopic Characterization

Spectroscopic methods provide crucial information for structural elucidation and purity assessment of Methyl 3-(benzoyloxy)benzoate. While direct spectral data for this specific compound is limited in the available literature, predicted spectral characteristics can be derived from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure and comparison with similar compounds, the expected ¹H NMR spectrum of Methyl 3-(benzoyloxy)benzoate would likely exhibit the following characteristic signals:

-

A singlet at approximately δ 3.8-3.9 ppm corresponding to the methyl ester protons (3H)

-

Complex multiplets in the aromatic region (δ 7.0-8.2 ppm) representing the protons of both aromatic rings (9H total)

-

Characteristic splitting patterns for the 3-substituted benzene ring

For the ¹³C NMR spectrum, characteristic signals would include:

-

A signal around δ 52 ppm for the methyl carbon of the ester group

-

A signal around δ 165-170 ppm for the carbonyl carbons (both from the ester and benzoyloxy groups)

-

Multiple signals in the aromatic region (δ 120-140 ppm) for the aromatic carbons

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3-(benzoyloxy)benzoate would likely display characteristic absorption bands including:

-

C=O stretching vibrations at approximately 1710-1730 cm⁻¹ (ester) and 1730-1750 cm⁻¹ (benzoyloxy group)

-

C-O stretching vibrations at approximately 1200-1250 cm⁻¹

-

Aromatic C=C stretching vibrations at approximately 1450-1600 cm⁻¹

-

Aromatic C-H stretching at approximately 3030-3080 cm⁻¹

Comparative Reactivity

The reactivity of Methyl 3-(benzoyloxy)benzoate can be compared with structurally similar compounds to highlight its distinctive chemical behavior.

Hydrolysis Kinetics

The hydrolysis of the ester and benzoyloxy groups in Methyl 3-(benzoyloxy)benzoate would likely proceed at different rates, influenced by both steric and electronic factors. Based on studies of similar compounds, the methyl ester group would typically undergo hydrolysis more readily than the benzoyloxy group under basic conditions .

Under acidic conditions, both ester groups might hydrolyze at comparable rates, depending on the specific reaction conditions. The meta position of the benzoyloxy group likely influences the hydrolysis kinetics compared to compounds with ortho substitution patterns, such as Methyl 2-(benzoyloxy)benzoate, where intramolecular interactions can affect reactivity .

Structural Influences on Stability

The positioning of the benzoyloxy group at the meta position (as opposed to ortho or para) affects molecular conformation and stability. Unlike the ortho-substituted analog, Methyl 3-(benzoyloxy)benzoate lacks the potential for intramolecular hydrogen bonding or steric interactions that might influence the orientation of the benzoyloxy group relative to the aromatic ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume